molecular formula C5H10N2O3 B13111623 (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

Cat. No.: B13111623
M. Wt: 146.14 g/mol
InChI Key: FDDCPUIWZLLGII-UOWFLXDJSA-N
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Description

(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is a chemical compound with a unique structure characterized by a tetrahydropyridazine ring substituted with hydroxymethyl and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with a hydrazine derivative, followed by cyclization to form the tetrahydropyridazine ring. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol involves its interaction with specific molecular targets. The hydroxymethyl and diol groups allow it to form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
  • (2S,3R,4R,5R,6R)-2-(2,6-dihydroxyhexyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol is unique due to its tetrahydropyridazine ring structure, which is less common compared to other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(4R,5R,6R)-6-(hydroxymethyl)-1,4,5,6-tetrahydropyridazine-4,5-diol

InChI

InChI=1S/C5H10N2O3/c8-2-3-5(10)4(9)1-6-7-3/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1

InChI Key

FDDCPUIWZLLGII-UOWFLXDJSA-N

Isomeric SMILES

C1=NN[C@@H]([C@H]([C@@H]1O)O)CO

Canonical SMILES

C1=NNC(C(C1O)O)CO

Origin of Product

United States

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